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Abstract
(Rac)-Tivantinib (ARQ 197) is an orally bioavailable small molecule that has been extensively

investigated as a targeted anti-cancer agent. Initially characterized as a selective, non-ATP-

competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action is now

understood to be more complex, involving the disruption of microtubule dynamics. This

technical guide provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of Tivantinib, drawing from a wide range of preclinical and clinical

studies. It is designed to be a thorough resource for researchers, scientists, and professionals

involved in drug development, offering detailed data, experimental protocols, and visual

representations of key biological pathways and workflows.

Introduction
Tivantinib was developed to target the HGF/c-MET signaling pathway, which is frequently

dysregulated in various human cancers, playing a crucial role in cell proliferation, survival,

invasion, and angiogenesis.[1][2] While it has shown some efficacy, particularly in MET-high

tumors, its clinical development has been met with mixed results.[3][4] A significant body of

research now indicates that Tivantinib also possesses anti-tumor activity independent of c-MET
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inhibition, primarily through its effects on tubulin polymerization, leading to G2/M cell cycle

arrest and apoptosis.[5][6] This dual mechanism of action adds a layer of complexity to its

clinical application and necessitates a detailed understanding of its PK and PD profiles.

Pharmacodynamics: Mechanism of Action
Inhibition of the c-MET Signaling Pathway
Tivantinib was initially identified as a selective inhibitor of the c-MET receptor tyrosine kinase.

[7] It binds to the inactive, unphosphorylated conformation of c-MET, thereby preventing its

autophosphorylation and the subsequent activation of downstream signaling cascades.[8] Key

pathways inhibited by the blockade of c-MET include:

PI3K/AKT Pathway: Involved in cell survival and proliferation.

RAS/MEK/ERK Pathway: Crucial for cell growth and division.

STAT3 Pathway: Plays a role in cell survival and differentiation.

The inhibition of these pathways ultimately leads to reduced tumor cell growth, invasion, and

angiogenesis.[9]

Signaling Pathway Diagram: Tivantinib Inhibition of the
c-MET Pathway
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Caption: Tivantinib's inhibition of the c-MET signaling cascade.
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Disruption of Microtubule Polymerization
Subsequent research revealed that Tivantinib's cytotoxic effects are not solely dependent on c-

MET inhibition.[5] It has been demonstrated that Tivantinib acts as a microtubule-disrupting

agent, inhibiting tubulin polymerization.[6] This action is similar to that of vinca alkaloids. This

disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of

apoptosis in cancer cells, irrespective of their c-MET status.[5]

Pharmacodynamic Data
The following table summarizes key pharmacodynamic parameters of Tivantinib from various

preclinical studies.

Parameter Cell Line Cancer Type Value Reference

Ki (c-MET) - - 355 nM [7]

IC50 (c-MET

phosphorylation)

HT29, MKN-45,

MDA-MB-231,

NCI-H441

Colon, Gastric,

Breast, NSCLC
100 - 300 nM [10]

IC50 (Cell

Proliferation)
IMR-32 Neuroblastoma 1.19 µM [11]

IC50 (Cell

Proliferation)
SK-N-AS Neuroblastoma 7.32 µM [11]

Tumor Growth

Inhibition
HT29 Xenograft Colon Cancer

45-79% at 200

mg/kg
[12]

Pharmacokinetics
The pharmacokinetic profile of Tivantinib has been evaluated in numerous clinical trials across

different patient populations and cancer types. Its absorption, distribution, metabolism, and

excretion are influenced by several factors, most notably the patient's CYP2C19 genotype.

Absorption and Distribution
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Tivantinib is orally administered and reaches peak plasma concentrations (Tmax)

approximately 3 hours after administration.[9]

Metabolism and Elimination
Tivantinib is primarily metabolized by the cytochrome P450 enzyme CYP2C19 and to a lesser

extent by CYP3A4/5.[13] This metabolic pathway has significant clinical implications, as

individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs)

based on their CYP2C19 genotype. Poor metabolizers exhibit significantly higher plasma

concentrations of Tivantinib compared to extensive metabolizers at the same dosage.[13] This

has led to dose adjustments in clinical trials based on CYP2C19 status.[13]

Pharmacokinetic Data from Clinical Trials
The following tables summarize key pharmacokinetic parameters of Tivantinib from various

clinical studies.

Table 3.1: Single-Dose Pharmacokinetics of Tivantinib (360 mg)[2]

Parameter Mean (SD)

Cmax (ng/mL) 2886.0 (1936.5)

AUC0–12 (ng·hr/mL) 21000.4 (18224.7)

Table 3.2: Multiple-Dose Pharmacokinetics of Tivantinib (360 mg BID)[2]

Parameter Mean (SD)

Cmax (ng/mL) 3201.6 (2603.6)

AUC0–12 (ng·hr/mL) 25819.3 (28016.0)

Table 3.3: Pharmacokinetics in a Pediatric Population (240 mg/m²)[14]
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Parameter Observation

Variability
High interpatient variability (20-fold) in Cmax

and AUC0-8h

Experimental Protocols
Cell Proliferation Assay (CCK-8)

Cell Seeding: Plate cancer cells (e.g., MHCC97L, MHCC97H, Huh7, HepG2) at a density of

4,000-8,000 cells per well in 96-well plates.[8]

Treatment: After 24 hours, treat the cells with various concentrations of Tivantinib or DMSO

(vehicle control) for the desired duration (e.g., 48 or 72 hours).[8]

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate

for 1-2 hours at 37°C.[8]

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate

software.

In Vitro Tubulin Polymerization Assay
Preparation: Use a fluorescence-based tubulin polymerization assay kit. Re-suspend purified

tubulin in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP,

20% v/v glycerol).[8]

Assay Setup: Add the tubulin solution to a 96-well plate containing different concentrations of

Tivantinib, a polymer stabilizer (e.g., paclitaxel), and a depolymerizer (e.g., vincristine) as

controls.[8]

Fluorescence Reading: Measure the fluorescence intensity at regular intervals to monitor

tubulin polymerization. An increase in fluorescence indicates polymerization.[8]

Human Tumor Xenograft Model
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Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[15]

Tumor Cell Implantation: Subcutaneously inoculate human cancer cells (e.g., 5 x 10^6 HT29

cells) into the flanks of the mice.[15]

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

volume (e.g., ~100 mm³), randomize the mice into treatment and control groups.[15]

Treatment Administration: Administer Tivantinib orally at the desired dose and schedule (e.g.,

200 mg/kg daily for 5 days, followed by a 2-day break, for four cycles). The control group

receives the vehicle.[15]

Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals

and calculate tumor volume.[15]

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

further analysis (e.g., immunohistochemistry for p-MET, Ki-67).[12]

Experimental Workflow Diagram: Xenograft Study
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Caption: Workflow for a preclinical xenograft study of Tivantinib.
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Clinical Experience and Considerations
Clinical trials of Tivantinib have been conducted in a variety of solid tumors, including

hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer.

Hepatocellular Carcinoma (HCC): A Phase 2 trial in second-line HCC showed a significant

improvement in time to progression in patients with MET-high tumors.[16] However, a

subsequent Phase 3 trial (METIV-HCC) did not meet its primary endpoint of improving

overall survival in this patient population.[3] Another Phase 3 trial in a Japanese population

(JET-HCC) also failed to show a significant difference in progression-free survival.[4]

Non-Small Cell Lung Cancer (NSCLC): Tivantinib has been evaluated in combination with

EGFR inhibitors like erlotinib. While some early-phase studies showed promise, a large

Phase 3 trial did not demonstrate a significant improvement in overall survival.

Colorectal Cancer: A Phase 1/2 study of Tivantinib in combination with cetuximab and

irinotecan in KRAS wild-type metastatic colorectal cancer showed that the combination was

well-tolerated but did not significantly improve progression-free survival.[17]

Adverse Events: The most common treatment-related adverse events associated with

Tivantinib include neutropenia, anemia, fatigue, and gastrointestinal toxicities.[16][17] The

incidence of neutropenia has been noted to be higher in patients with HCC compared to those

with other solid tumors, and this has been correlated with Tivantinib exposure.[15]

Conclusion
(Rac)-Tivantinib is a multifaceted anti-cancer agent with a complex pharmacological profile. Its

dual mechanism of action, targeting both the c-MET signaling pathway and microtubule

dynamics, presents both therapeutic opportunities and challenges. The significant impact of

CYP2C19 metabolism on its pharmacokinetics underscores the importance of a personalized

medicine approach in its clinical application. While late-stage clinical trials have not consistently

demonstrated a survival benefit, the data gathered from extensive preclinical and clinical

research provide valuable insights for the future development of c-MET inhibitors and

microtubule-targeting agents. This guide serves as a comprehensive repository of this

knowledge to aid researchers and drug development professionals in their ongoing efforts to

advance cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Evaluation of the pharmacokinetic drug interaction potential of tivantinib (ARQ 197) using
cocktail probes in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

3. Tivantinib for second-line treatment of MET-high, advanced hepatocellular carcinoma
(METIV-HCC): a final analysis of a phase 3, randomised, placebo-controlled study - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. firstwordpharma.com [firstwordpharma.com]

5. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. medchemexpress.com [medchemexpress.com]

8. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in
hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

9. Phase 1 study of safety, pharmacokinetics, and pharmacodynamics of tivantinib in
combination with bevacizumab in adult patients with advanced solid tumors - PMC
[pmc.ncbi.nlm.nih.gov]

10. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung
cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. A phase 1 study of the c-Met inhibitor, tivantinib (ARQ197) in children with relapsed or
refractory solid tumors: A Children's Oncology Group study phase 1 and pilot consortium trial
(ADVL1111) - PubMed [pubmed.ncbi.nlm.nih.gov]

15. file.medchemexpress.com [file.medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b567748?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Major-down-stream-signaling-pathway-of-c-Met-A-The-MAPK-cascades-consist-of-three_fig2_224888789
https://pmc.ncbi.nlm.nih.gov/articles/PMC5736844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5736844/
https://pubmed.ncbi.nlm.nih.gov/29625879/
https://pubmed.ncbi.nlm.nih.gov/29625879/
https://pubmed.ncbi.nlm.nih.gov/29625879/
https://firstwordpharma.com/story/4332500
https://pmc.ncbi.nlm.nih.gov/articles/PMC3759033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3759033/
https://www.researchgate.net/publication/283836022_Tivantinib_induces_G2M_arrest_and_apoptosis_by_disrupting_tubulin_polymerization_in_hepatocellular_carcinoma
https://www.medchemexpress.com/Tivantinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4603939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4603939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8628145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8628145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8628145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528687/
https://www.mdpi.com/1424-8247/17/10/1350
https://www.researchgate.net/figure/Tivantinib-abrogates-tumor-growth-in-MHCC97L-xenograft-mouse-model-independent-of_fig3_283836022
https://www.researchgate.net/figure/Pharmacokinetics-profiles-of-tivantinib-Plasma-concentration-time-profiles-of-tivantinib_fig2_258147030
https://pubmed.ncbi.nlm.nih.gov/28449393/
https://pubmed.ncbi.nlm.nih.gov/28449393/
https://pubmed.ncbi.nlm.nih.gov/28449393/
https://file.medchemexpress.com/batch_PDF/HY-50686/Tivantinib-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Tivantinib (ARQ 197) versus placebo in patients (Pts) with  hepatocellular carcinoma
(HCC) who failed one systemic therapy: Results of a randomized controlled phase II trial
(RCT). - ASCO [asco.org]

17. A randomized, placebo-controlled, phase 1/2 study of tivantinib (ARQ 197) in
combination with irinotecan and cetuximab in patients with metastatic colorectal cancer with
wild-type KRAS who have received first-line systemic therapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(Rac)-Tivantinib pharmacokinetics and
pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567748#rac-tivantinib-pharmacokinetics-and-
pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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